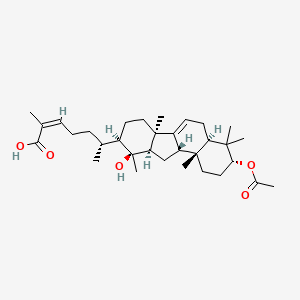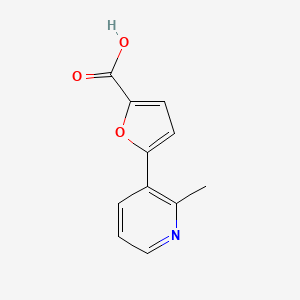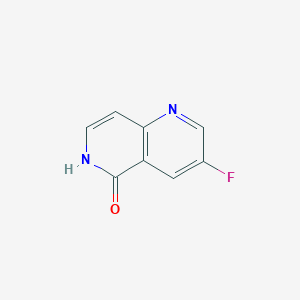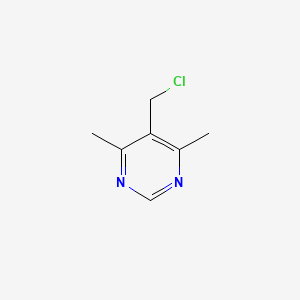
(3,4-dihydro-1H-2-benzopyran-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dihydro-1H-2-benzopyran-5-yl)methanol is an organic compound with a molecular structure that includes a benzopyran ring system. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-1H-2-benzopyran-5-yl)methanol typically involves the reduction of the corresponding benzopyran derivative. One common method is the reduction of (3,4-dihydro-1H-2-benzopyran-5-yl)methanone using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-dihydro-1H-2-benzopyran-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of (3,4-dihydro-1H-2-benzopyran-5-yl)methanal or (3,4-dihydro-1H-2-benzopyran-5-yl)carboxylic acid.
Reduction: Formation of (3,4-dihydro-1H-2-benzopyran-5-yl)methane.
Substitution: Formation of (3,4-dihydro-1H-2-benzopyran-5-yl)methyl halides or amines.
Applications De Recherche Scientifique
(3,4-dihydro-1H-2-benzopyran-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3,4-dihydro-1H-2-benzopyran-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-dihydro-1H-2-benzopyran-1-yl)methanol
- 3,4-dihydro-2H-1-benzopyran-7-ylmethanol
- 3,4-dihydro-2H-1-benzopyran-5-ylmethanol
Uniqueness
(3,4-dihydro-1H-2-benzopyran-5-yl)methanol is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3,4-dihydro-1H-isochromen-5-ylmethanol |
InChI |
InChI=1S/C10H12O2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,11H,4-7H2 |
Clé InChI |
SAYHANNTTAGSPX-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1C(=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13058887.png)




![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,6-difluorobenzoate](/img/structure/B13058930.png)




![4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)

![(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13058972.png)
